(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone
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Overview
Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a useful research compound. Its molecular formula is C16H15F2NO2S and its molecular weight is 323.36. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Aza-Piancatelli Rearrangement and Michael Reaction : Furan-2-yl(phenyl)methanol derivatives, through a reaction involving 2-aminothiophenol or 2-aminophenol, undergo the aza-Piancatelli rearrangement to yield thiazine or oxazine derivatives, showcasing the compound's utility in creating complex heterocyclic structures (B. Reddy et al., 2012).
Enzyme-catalyzed Oxidation : Enzymatic methods have been explored for oxidizing related furan compounds, indicating potential pathways for environmentally friendly synthesis processes (W. Dijkman et al., 2014).
Catalytic Reduction : Research on the catalytic reduction of biomass-derived furanic compounds like furfural and HMF into valuable chemicals suggests possible applications for related furan derivatives in biorefinery technologies (Y. Nakagawa et al., 2013).
Biological Activities
- Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been investigated for their in vitro protein tyrosine kinase inhibitory activity, indicating potential therapeutic applications. Some derivatives exhibited promising activity, suggesting the significance of furan derivatives in developing novel inhibitors (Feilang Zheng et al., 2011).
Chemical Properties and Reactions
Palladium-catalyzed Arylations : The compound's furan rings have been subjected to palladium-catalyzed α- and β-arylations, revealing intricate reactions that afford furan-derived fluorenones. This showcases the compound's role in advanced organic synthesis and material science (Xiaoting Zhang et al., 2016).
Hydrogenation of Furfural and Levulinic Acid : Studies on the selective hydrogenation of furfural and levulinic acid over novel catalysts suggest related furan compounds, including (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone, could be transformed into valuable chemicals, indicating potential in green chemistry and sustainability (Zhi‐Xin Li et al., 2020).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a variety of biochemical pathways .
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-12-1-2-14(18)13(9-12)15-3-5-19(6-8-22-15)16(20)11-4-7-21-10-11/h1-2,4,7,9-10,15H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHOZCOCNXTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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